![molecular formula C18H20ClN5S B12940596 6-{[(2-Chlorophenyl)methyl]sulfanyl}-9-cyclohexyl-9H-purin-2-amine CAS No. 93946-94-2](/img/structure/B12940596.png)
6-{[(2-Chlorophenyl)methyl]sulfanyl}-9-cyclohexyl-9H-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((2-Chlorobenzyl)thio)-9-cyclohexyl-9H-purin-2-amine is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a 2-chlorobenzylthio group attached to the purine ring system, which is further substituted with a cyclohexyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Chlorobenzyl)thio)-9-cyclohexyl-9H-purin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate precursors such as formamide and cyanamide.
Introduction of the 2-Chlorobenzylthio Group: The 2-chlorobenzylthio group can be introduced via a nucleophilic substitution reaction. This involves reacting the purine core with 2-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Cyclohexyl Substitution: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction, where the purine derivative is reacted with cyclohexyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of 6-((2-Chlorobenzyl)thio)-9-cyclohexyl-9H-purin-2-amine may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
6-((2-Chlorobenzyl)thio)-9-cyclohexyl-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the purine ring or the chlorobenzylthio group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 2-chlorobenzylthio group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles (amines, thiols); reactions can be conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced purine derivatives, dechlorinated products
Substitution: Substituted purine derivatives with different functional groups
Scientific Research Applications
6-((2-Chlorobenzyl)thio)-9-cyclohexyl-9H-purin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and viral infections. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and cellular processes. It can serve as a tool to investigate the mechanisms of action of purine derivatives.
Chemical Biology: The compound is used in chemical biology to explore its interactions with biomolecules, such as proteins and nucleic acids. This helps in understanding its binding affinity and specificity.
Industrial Applications: In the industry, the compound can be used as an intermediate in the synthesis of other complex molecules, particularly in the pharmaceutical and agrochemical sectors.
Mechanism of Action
The mechanism of action of 6-((2-Chlorobenzyl)thio)-9-cyclohexyl-9H-purin-2-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes. The exact molecular pathways and targets can vary depending on the specific biological context and the disease being targeted.
Comparison with Similar Compounds
Similar Compounds
6-((2-Chlorobenzyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione: This compound shares the 2-chlorobenzylthio group but has a different core structure, leading to distinct biological activities.
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide: Another compound with a thio group, but with a different core and functional groups, resulting in different applications and mechanisms of action.
Uniqueness
6-((2-Chlorobenzyl)thio)-9-cyclohexyl-9H-purin-2-amine is unique due to its specific combination of the purine core, 2-chlorobenzylthio group, and cyclohexyl substitution. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
93946-94-2 |
|---|---|
Molecular Formula |
C18H20ClN5S |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
6-[(2-chlorophenyl)methylsulfanyl]-9-cyclohexylpurin-2-amine |
InChI |
InChI=1S/C18H20ClN5S/c19-14-9-5-4-6-12(14)10-25-17-15-16(22-18(20)23-17)24(11-21-15)13-7-2-1-3-8-13/h4-6,9,11,13H,1-3,7-8,10H2,(H2,20,22,23) |
InChI Key |
IFFVNONQSMFZGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2N=C(N=C3SCC4=CC=CC=C4Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


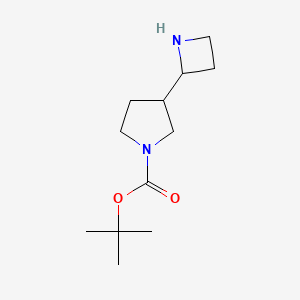
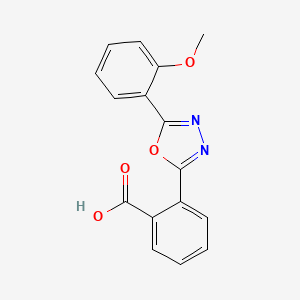

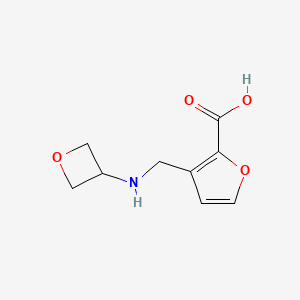
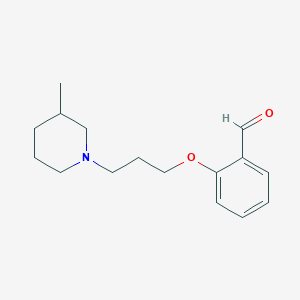
![Methyl 4-((2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)benzoate](/img/structure/B12940529.png)
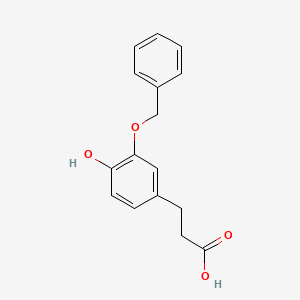
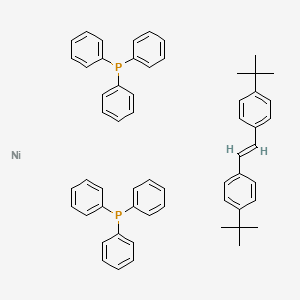
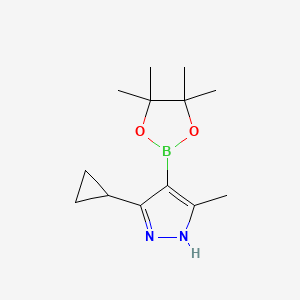
![7-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12940547.png)
![3-[(Acridin-9-YL)amino]-5-[(ethoxycarbonyl)amino]benzoic acid](/img/structure/B12940572.png)
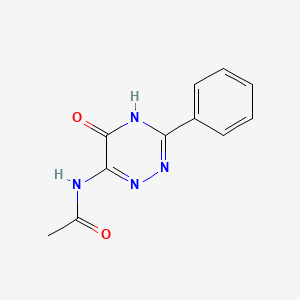
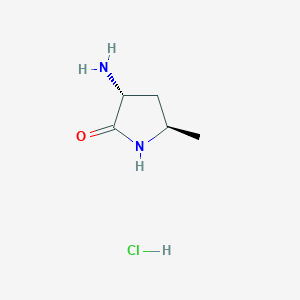
![4-{[6-(Methylsulfanyl)-9h-purin-9-yl]methyl}benzenesulfonamide](/img/structure/B12940592.png)
